molecular formula C11H7Br2NO B13655049 6,7-Dibromo-2-naphthamide

6,7-Dibromo-2-naphthamide

Cat. No.: B13655049
M. Wt: 328.99 g/mol
InChI Key: FXOPISZHGNMAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dibromo-2-naphthamide is an organic compound belonging to the naphthamide family It is characterized by the presence of two bromine atoms attached to the naphthalene ring at positions 6 and 7, and an amide group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-2-naphthamide typically involves the bromination of 2-naphthamide. The process begins with the preparation of 2-naphthamide, which is then subjected to bromination using bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 7 positions of the naphthalene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dibromo-2-naphthamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base.

Major Products: The major products formed from these reactions include various substituted naphthamide derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6,7-Dibromo-2-naphthamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dibromo-2-naphthamide involves its interaction with specific molecular targets. For instance, its inhibitory activity against monoamine oxidase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters. This interaction is facilitated by the bromine atoms and the amide group, which enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 6,7-Dibromo-2-naphthamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and properties.

Properties

Molecular Formula

C11H7Br2NO

Molecular Weight

328.99 g/mol

IUPAC Name

6,7-dibromonaphthalene-2-carboxamide

InChI

InChI=1S/C11H7Br2NO/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h1-5H,(H2,14,15)

InChI Key

FXOPISZHGNMAGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.